2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate
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Overview
Description
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is an organic compound that features a cyclopentadiene ring attached to an ethyl group, which is further bonded to a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate typically involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the cyclopentadiene acts as a nucleophile attacking the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The cyclopentadiene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution on the cyclopentadiene ring.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated cyclopentadiene derivatives.
Scientific Research Applications
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar ring structure but lacking the ethyl methyl carbonate group.
Cyclopentadienyl anion: An anionic form of cyclopentadiene, commonly used as a ligand in organometallic chemistry.
Methyl cyclopentadiene: A methyl-substituted derivative of cyclopentadiene.
Uniqueness
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is unique due to the presence of both the cyclopentadiene ring and the carbonate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60238-11-1 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylethyl methyl carbonate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)12-7-6-8-4-2-3-5-8/h2-4H,5-7H2,1H3 |
InChI Key |
CWHGOASYADTDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCC1=CC=CC1 |
Origin of Product |
United States |
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